1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H18FNO and a molecular weight of 175.24 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a fluorinated intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The hydroxyl group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .
Comparison with Similar Compounds
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol can be compared with similar compounds such as:
1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol: This compound has an amino group instead of a fluorine atom, which affects its reactivity and applications.
1-[(1-benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol: This compound contains a benzyl group and a fluorophenyl group, making it more complex and suitable for different applications.
The uniqueness of this compound lies in its combination of a fluorine atom, piperidine ring, and hydroxyl group, which provides a balance of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C9H18FNO |
---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
ULPDUFTVRDVYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.